molecular formula C19H27N3O3S B14969291 azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone

azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone

Cat. No.: B14969291
M. Wt: 377.5 g/mol
InChI Key: OKAGEIDLPYTXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with a 1,1-dioxido (sulfone) group, a 3-methyl-4-(2-methylpropyl) side chain, and an azepan-1-ylmethanone moiety. The sulfone group enhances electronic stability and hydrogen-bonding capacity, which is critical for biological interactions . Benzothiadiazine derivatives are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

azepan-1-yl-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone

InChI

InChI=1S/C19H27N3O3S/c1-14(2)13-22-15(3)20-26(24,25)18-12-16(8-9-17(18)22)19(23)21-10-6-4-5-7-11-21/h8-9,12,14H,4-7,10-11,13H2,1-3H3

InChI Key

OKAGEIDLPYTXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Structural Overview and Key Features

Azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone is a benzothiadiazine derivative characterized by:

  • Benzothiadiazine core : A fused heterocyclic system with sulfur (S) and nitrogen (N) atoms at positions 1, 2, and 4.
  • Substituents :
    • 3-Methyl group : At position 3 of the benzothiadiazine ring.
    • 4-(2-Methylpropyl) group : An isobutyl substituent at position 4.
    • 1,1-Dioxido configuration : Sulfone groups at position 1.
    • 7-Methyl group : At position 7 of the benzene ring.
  • Azepane moiety : A seven-membered nitrogen-containing ring connected via a methanone group.

Synthesis Strategies

Formation of the Benzothiadiazine Core

The benzothiadiazine scaffold is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and carbonyl-containing substrates. Key methods include:

Reaction with 1,3-Dicarbonyl Compounds
  • Substrates : 2-Aminothiophenol reacts with 1,3-dicarbonyls (e.g., acetylacetone) in the presence of graphene oxide or Cs₂CO₃ to form the benzothiadiazine ring.
  • Conditions :
    • Solvent: Ethanol or DMSO.
    • Temperature: 80–100°C.
    • Catalyst: Graphene oxide (yields: 75–88%).
  • Mechanism : Enamine intermediate formation followed by oxidative cyclization.

Sulfonation to 1,1-Dioxido Configuration

The sulfone group is introduced via oxidation of the thiadiazine sulfur:

  • Oxidizing Agents :
    • m-CPBA (meta-chloroperbenzoic acid) : In CH₂Cl₂ at 0–25°C (yields: 85–92%).
    • H₂O₂/Na₂WO₄ : In acetic acid at 50°C.
  • Key Consideration : Controlled oxidation prevents over-oxidation to sulfonic acids.

Functionalization with Azepane

The azepane moiety is attached via amide bond formation:

Carbodiimide-Mediated Coupling
  • Reagents :
    • EDC/HOBt : Activates the carboxylic acid intermediate.
    • Azepane : Added in excess (1.5 equiv).
  • Conditions :
    • Solvent: DCM or DMF.
    • Temperature: 0–25°C.
    • Yield: 70–82%.
Acid Chloride Route
  • Step 1 : Conversion of the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride .
  • Step 2 : Reaction with azepane in the presence of a base (e.g., Et₃N).
  • Yield : 68–75%.

Optimization and Challenges

Regioselectivity in Substitution

  • 4-Position Alkylation : Steric hindrance from the 3-methyl group necessitates bulky bases (e.g., DBU) to enhance reactivity.
  • 7-Methyl Introduction : Achieved via Friedel-Crafts alkylation during benzene ring functionalization.

Protecting Group Strategies

  • tert-Butoxycarbonyl (Boc) : Used to protect the azepane nitrogen during sulfonation steps.
  • Deprotection : HCl in dioxane or TFA/CH₂Cl₂.

Comparative Data for Key Steps

Step Reagents/Conditions Yield (%) Source
Benzothiadiazine core 2-Aminothiophenol + acetylacetone, Cs₂CO₃ 82
4-Isobutyl addition 1-Bromo-2-methylpropane, K₂CO₃, DMF, 80°C 78
Sulfonation m-CPBA, CH₂Cl₂, 25°C 90
Azepane coupling EDC/HOBt, DCM, 0°C 75

Analytical Characterization

  • ¹H NMR :
    • δ 1.05 (d, 6H, CH(CH₃)₂), 3.70 (m, 4H, azepane N–CH₂), 7.45 (s, 1H, aromatic H).
  • HRMS : [M+H]⁺ calc. for C₂₁H₂₉N₃O₃S: 420.1954; found: 420.1958.
  • IR : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

  • Cost Efficiency : Use of graphene oxide reduces catalyst costs compared to metal-based catalysts.
  • Solvent Recovery : DCM and DMF are recycled via distillation.
  • Safety : Controlled oxidation with m-CPBA minimizes explosive side reactions.

Chemical Reactions Analysis

1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.

    Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including antihypertensive, antidiabetic, and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-AZEPANYL(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring can modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as a modulator of receptor activity, influencing cellular signaling and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity LogP* Key Interactions
Target Compound 1,2,4-Benzothiadiazine 3-methyl, 4-(2-methylpropyl), azepan-1-ylmethanone Under investigation (hypothesized: anti-inflammatory) ~3.5† Sulfone H-bonding, π-π stacking
6-Chloro-7-cyano-3-(aryl)-1,1-dioxo-benzodithiazine [] 1,4,2-Benzodithiazine 6-Cl, 7-CN, aryl hydrazine Antimicrobial (inferred) ~2.8 Thioamide H-bonding
1-(4-Hydroxy-2-methyl-1,1-dioxo-benzothiazin-3-yl)ethanone [] 1,2-Benzothiazine 4-OH, 2-methyl, acetyl Anti-inflammatory, calpain inhibition ~1.9 Intramolecular H-bond (O3–H)

*LogP values estimated via computational modeling (e.g., XLogP3).
†Predicted higher lipophilicity due to azepane and 2-methylpropyl groups.

Key Observations:

Core Heterocycle: The target compound’s 1,2,4-benzothiadiazine core differs from 1,4,2-benzodithiazines () and 1,2-benzothiazines () in sulfur atom positioning, altering electronic properties and binding modes. The 1,1-dioxido group in the target compound and ’s derivative enhances solubility and hydrogen-bond acceptor capacity compared to non-sulfonated analogs .

The 2-methylpropyl (isobutyl) group at position 4 may enhance hydrophobic interactions in target binding pockets, contrasting with the polar hydroxy group in ’s compound .

Biological Activity :

  • ’s compound demonstrates anti-inflammatory activity via cyclooxygenase (COX) inhibition, a trait shared with other 1,2-benzothiazine sulfonates . The target compound’s larger substituents may shift activity toward alternative targets (e.g., kinase or protease inhibition).
  • Benzodithiazines () with aryl hydrazine substituents show antimicrobial activity, suggesting that nitrogen-rich side chains favor interactions with bacterial enzymes .

Physicochemical Comparison

  • Stability: The sulfone group in both the target and ’s compound improves oxidative stability compared to non-sulfonated benzothiadiazines.

Research Findings and Implications

Structural Insights: X-ray crystallography of ’s derivative revealed intramolecular hydrogen bonding (O3–H) and π-π stacking, stabilizing the enolic form . The target compound’s azepane group may disrupt such interactions, favoring alternative conformations.

Pharmacological Potential: The azepane ring’s flexibility could enable broader target engagement, similar to cyclic amine-containing drugs (e.g., antihistamines).

Toxicity Considerations :

  • Azepane metabolism may generate reactive intermediates (e.g., hydroxylamines), necessitating detailed toxicokinetic studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing azepan-1-yl-substituted benzothiadiazine derivatives?

  • Methodological Answer : A two-step approach is common:

Core Benzothiadiazine Synthesis : Start with a 4-alkoxybenzaldehyde precursor (e.g., 4-hydroxybenzaldehyde) and react it with a sulfonamide under basic conditions (K₂CO₃) in a polar aprotic solvent (e.g., 2-butanone) at reflux temperatures (60–80°C). Monitor progress via TLC and purify via aqueous workup and solvent evaporation .

Azepane Functionalization : Introduce the azepan-1-yl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmosphere. Confirm regioselectivity using NMR (¹H/¹³C) and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., azepane NH protons at δ 1.5–2.0 ppm, sulfone SO₂ at δ ~125 ppm in ¹³C).
  • Crystallography : If single crystals are obtained, X-ray diffraction (as in related benzothiadiazine structures) resolves bond angles and confirms stereoelectronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Cross-reference data from diverse sources (e.g., CC-DPS databases for logP calculations) and validate experimentally via phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via HRMS and propose degradation pathways (e.g., sulfone hydrolysis or azepane ring opening) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with homology-built targets (e.g., Kv7.2 potassium channels). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR Analysis : Corrogate substituent effects (e.g., 2-methylpropyl vs. isopropyl groups) on activity using MOE or Dragon descriptors .

Q. What experimental designs optimize SAR for modifying the 3-methyl-4-(2-methylpropyl) substituents?

  • Methodological Answer :

  • Parallel Synthesis : Synthesize analogs with systematic substitutions (e.g., 4-cyclohexyl, 4-phenyl) using combinatorial chemistry.
  • Biological Assays : Prioritize in vitro screening (e.g., patch-clamp for ion channel modulation) followed by in vivo PK/PD studies in rodent models. Use ANOVA to identify statistically significant trends .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a research setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Contacts : Follow SDS guidelines (e.g., Combi-Blocks’ 24/7 emergency line for exposure incidents) .

Data Reproducibility

Q. How can researchers address variability in reported melting points or spectral data?

  • Methodological Answer :

  • Standardization : Calibrate instruments (e.g., DSC for melting points) using reference standards (e.g., NIST-certified compounds).
  • Collaborative Trials : Share samples with independent labs for inter-laboratory validation. Publish raw data (e.g., NMR FIDs) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.